molecular formula C10H10B2N2O4 B599639 [2,2'-Bipyridine]-4,4'-diyldiboronic acid CAS No. 159614-36-5

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

Cat. No. B599639
M. Wt: 243.82
InChI Key: RYFWHZWLDULHHF-UHFFFAOYSA-N
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Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

2,2’-Bipyridine can be prepared by the dehydrogenation of pyridine using Raney nickel . Unsymmetrically substituted 2,2’-bipyridines can be prepared by cross-coupling reactions of 2-pyridyl and substituted pyridyl reagents .


Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .


Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .

Scientific Research Applications

Supramolecular Assembly

[2,2'-Bipyridine]-4,4'-diyldiboronic acid and its derivatives have been noted for their role in the formation of supramolecular assemblies. These structures are characterized by intricate hydrogen-bonded networks involving various interactions, including (B)O−H···N and π−π interactions. Water molecules are identified as key players in these assemblies, serving as spacer molecules that facilitate the optimization of intermolecular interactions. The structural diversity in these assemblies is attributed to the versatile hydrogen-bonding patterns that boronic acids can form with pyridines, highlighting the molecule's potential in designing complex molecular architectures (Rodríguez-Cuamatzi et al., 2009).

Chirality Control in Metal Complexes

The compound has been employed in controlling the chirality of tris(2,2'-bipyridine)-metal complexes, a process aided by its sugar-binding sites. The chirality (Δ vs. Λ) of the metal complexes can be selectively generated, with this chirality linked to the absolute configuration of the added saccharides, showcasing the molecule's utility in stereochemical applications in chemistry (Nakashima & Shinkai, 1994).

Photovoltaic Applications

In the realm of renewable energy, derivatives of [2,2'-Bipyridine]-4,4'-diyldiboronic acid have been used in the synthesis of ruthenium complexes for solar light harvesting. These complexes exhibit high charge injection and recombination dynamics, making them promising candidates for photovoltaic applications. The remarkable light-absorbing and charge-transfer properties of these complexes underscore the potential of [2,2'-Bipyridine]-4,4'-diyldiboronic acid in the development of efficient solar cells (Nazeeruddin et al., 1990).

Solid Form Landscape and Crystal Engineering

The molecule and its isomers have been extensively studied in solid form screening and crystal structure prediction. This research sheds light on the thermodynamic and structural aspects of various solid-state forms, including hydrates and solvates. The insights gained from these studies are pivotal for crystal engineering, particularly in understanding and manipulating the molecular and crystal lattice interactions for desired material properties (Braun et al., 2021).

Catalysis and Organic Synthesis

The molecule has also found application in the field of catalysis and organic synthesis. It has been used in the palladium-catalyzed conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. This process is notable for its mild reaction conditions and high yield, highlighting the compound's efficacy as a catalyst in facilitating challenging organic transformations (Lu & Lin, 2005).

Safety And Hazards

2,2’-Bipyridine is toxic if swallowed or in contact with skin. It is highly flammable and its vapor can cause eye irritation .

properties

IUPAC Name

[2-(4-boronopyridin-2-yl)pyridin-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10B2N2O4/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10/h1-6,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFWHZWLDULHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C2=NC=CC(=C2)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10B2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726142
Record name [2,2'-Bipyridine]-4,4'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-4,4'-diyldiboronic acid

CAS RN

159614-36-5
Record name [2,2'-Bipyridine]-4,4'-diyldiboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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